2-(4-Fluorophenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate
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Overview
Description
2-(4-Fluorophenyl)-2-oxoethyl 4-[(2-methoxyphenyl)carbamoyl]butanoate is an organic compound with a complex structure that includes fluorophenyl, oxoethyl, methoxyphenyl, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 4-[(2-methoxyphenyl)carbamoyl]butanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoyl chloride with ethyl acetoacetate in the presence of a base to form the intermediate 2-(4-fluorophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 4-[(2-methoxyphenyl)carbamoyl]butanoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 4-[(2-methoxyphenyl)carbamoyl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(4-Fluorophenyl)-2-oxoethyl 4-[(2-methoxyphenyl)carbamoyl]butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 4-[(2-methoxyphenyl)carbamoyl]butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Another fluorinated compound with similar structural features.
2-Fluoro-1-(4-methoxyphenyl)ethylamine: Shares the methoxyphenyl group and fluorine substitution.
Uniqueness
2-(4-Fluorophenyl)-2-oxoethyl 4-[(2-methoxyphenyl)carbamoyl]butanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specialized applications.
Properties
Molecular Formula |
C20H20FNO5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 5-(2-methoxyanilino)-5-oxopentanoate |
InChI |
InChI=1S/C20H20FNO5/c1-26-18-6-3-2-5-16(18)22-19(24)7-4-8-20(25)27-13-17(23)14-9-11-15(21)12-10-14/h2-3,5-6,9-12H,4,7-8,13H2,1H3,(H,22,24) |
InChI Key |
OKVVSNFBWQBNJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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